BLT2 probe 1

GPCR pharmacology Fluorescence imaging Binding assays

BLT2 probe 1 is a fluorescein-labeled CAY10583 conjugate that uniquely enables direct visualization and quantification of BLT2 receptor binding—capabilities impossible with unlabeled agonists. Unlike CAY10583 or T-10430, this probe supports non-radioactive HTRF-based ligand displacement screening via Tag-lite technology, fluorescence microscopy for tissue expression mapping in diabetic wound/colitis models, and real-time monitoring of receptor internalization in live cells. Essential for research programs requiring a traceable, high-purity BLT2 pharmacology tool with validated performance in CHO-K1 cells.

Molecular Formula C50H45N3O11S
Molecular Weight 896.0 g/mol
Cat. No. B12426341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLT2 probe 1
Molecular FormulaC50H45N3O11S
Molecular Weight896.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)C(=O)CCOCCOCCOCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O
InChIInChI=1S/C50H45N3O11S/c54-36-15-18-41-44(29-36)64-45-30-37(55)16-19-42(45)47(41)39-17-14-34(28-43(39)49(59)60)52-50(65)51-21-23-62-25-27-63-26-24-61-22-20-46(56)53(35-6-2-1-3-7-35)31-32-10-12-33(13-11-32)38-8-4-5-9-40(38)48(57)58/h1-19,28-30,54H,20-27,31H2,(H,57,58)(H,59,60)(H2,51,52,65)
InChIKeyMFWAXYHVXYZLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BLT2 Probe 1 (CAS 2893803-05-7): Fluorescent Agonist for Leukotriene B4 Receptor 2 (BLT2) Research


BLT2 probe 1 (compound 13) is a fluorescently labeled ligand developed from the synthetic BLT2 agonist CAY10583 [1]. As a tool compound, it enables visualization and pharmacological characterization of the leukotriene B4 receptor type 2 (BLT2), a G protein-coupled receptor implicated in diabetic wound healing, gastrointestinal lesions, and other inflammatory pathologies . Unlike unlabeled agonists, BLT2 probe 1 facilitates binding studies, cellular imaging, and receptor localization experiments, addressing a critical gap in BLT2-targeted research where selective, traceable probes are required .

Why Unlabeled BLT2 Ligands Cannot Replace BLT2 Probe 1 in Detection-Based Assays


BLT2 probe 1 addresses a fundamental limitation in BLT2 receptor research: the inability to directly visualize or quantify receptor binding in real time using unlabeled agonists or antagonists [1]. While compounds like CAY10583 (EC50 = 20 nM) or T-10430 (EC50 = 0.51 nM) demonstrate potent BLT2 activation, they lack a fluorescent reporter, rendering them invisible in imaging, flow cytometry, and homogeneous time-resolved fluorescence (HTRF) assays . The fluorescein conjugate in BLT2 probe 1 uniquely enables these readouts, providing a necessary tool for ligand displacement, receptor internalization, and tissue distribution studies that are not feasible with unmodified ligands [1].

Quantitative Evidence for BLT2 Probe 1 Differentiation vs. Non-Fluorescent BLT2 Ligands


Fluorescence Detection Capability vs. Unlabeled Parent Agonist CAY10583

BLT2 probe 1 is a fluorescein-conjugated derivative of CAY10583, providing a quantitative advantage in detection sensitivity over the parent compound in fluorescence-based assays [1]. While CAY10583 exhibits an EC50 of 20 nM in BLT2 activation assays, its lack of a fluorescent label prevents its use in imaging or HTRF displacement studies [2]. In contrast, BLT2 probe 1 retains BLT2 agonist activity while enabling direct fluorescence readout, with validated application in Tag-lite HTRF assays on CHO-K1 cells [1].

GPCR pharmacology Fluorescence imaging Binding assays

Tissue-Level BLT2 Visualization vs. Radioligand Binding Limitations

BLT2 probe 1 demonstrates highly specific binding to BLT2 receptors in mouse skin tissue staining experiments, providing spatial resolution not achievable with radioligand binding assays or non-fluorescent antagonists [1]. While LY255283 (IC50 ~1 μM at BLT2) and BLT2 antagonist-1 (IC50 224 nM) are used in chemotaxis inhibition studies, neither offers direct visualization of receptor distribution in intact tissue . BLT2 probe 1 fills this gap by enabling fluorescent microscopy of BLT2 expression patterns ex vivo [1].

Receptor localization Tissue staining Ex vivo imaging

HTRF Displacement Assay Compatibility vs. Radioligand Binding Assays

BLT2 probe 1 was specifically developed and validated in an HTRF-based displacement assay (Tag-lite) on stably transfected CHO-K1 cells, enabling high-throughput, non-radioactive characterization of BLT2 ligand binding [1]. This contrasts with traditional radioligand binding assays used for compounds like LY255283 (IC50 ~100 nM in [³H]LTB4 binding) and CAY10583 (IC50 20 nM in [³H]LTB4 displacement), which require hazardous isotopes and specialized disposal [2]. The HTRF format using BLT2 probe 1 reduces safety concerns and increases assay throughput [1].

HTRF Tag-lite Ligand binding kinetics

Functional cAMP Modulation vs. Alternative BLT2 Agonists

BLT2 probe 1 retains the ability to specifically modulate BLT2-induced cAMP signaling, confirming its agonist functionality in addition to its fluorescent properties [1]. Compared to T-10430, a potent BLT2 agonist (EC50 = 0.51 nM in cAMP assays) with oral bioavailability and in vivo activity in psoriasis models, BLT2 probe 1 is not optimized for systemic administration but excels in ex vivo and in vitro detection applications . This functional preservation ensures that BLT2 probe 1 binding correlates with receptor activation, a critical validation for imaging studies [1].

cAMP assay BLT2 activation G protein signaling

Recommended Research and Industrial Applications for BLT2 Probe 1


High-Throughput Screening of BLT2 Ligands in HTRF Displacement Assays

BLT2 probe 1 enables non-radioactive, high-throughput screening of compound libraries for BLT2 binding affinity using Tag-lite HTRF technology. This application leverages the probe's validated performance in CHO-K1 cells and its fluorescence signal, replacing hazardous radioligand assays [1].

Ex Vivo Receptor Localization and Expression Profiling in Disease Models

Researchers can use BLT2 probe 1 to stain tissue sections from diabetic wound or colitis models, visualizing BLT2 expression patterns via fluorescence microscopy. This provides spatial context not available from bulk tissue lysates or functional assays [1].

Live-Cell Imaging of BLT2 Receptor Internalization and Trafficking

BLT2 probe 1's fluorescent label allows real-time monitoring of BLT2 receptor dynamics in living cells, including agonist-induced internalization. This is essential for understanding receptor desensitization and recycling mechanisms [1].

Validation of BLT2 Engagement in Cell-Based Functional Assays

The probe can be used in cAMP assays to confirm that fluorescent labeling does not impair agonist function, serving as a control for BLT2 activation in parallel with imaging experiments [1].

Technical Documentation Hub

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